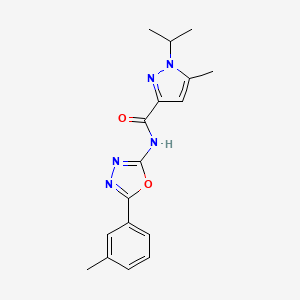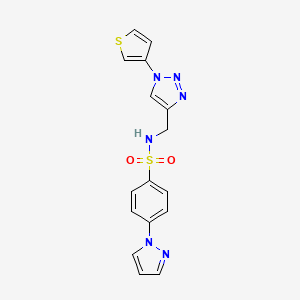
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyrazole ring, a triazole ring, and a thiophene ring . These types of structures are often found in biologically active compounds and are frequently used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the sulfonamide group. These groups can participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound polar and potentially soluble in water .
Applications De Recherche Scientifique
Anti-Inflammatory, Analgesic, and Antioxidant Activities
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide derivatives have been explored for their potential in various pharmacological activities. A study by Küçükgüzel et al. (2013) synthesized a series of these derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. The research found that some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have explored the anticancer properties of these compounds. Alqasoumi et al. (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of the reference drug doxorubicin (Alqasoumi et al., 2009). Gomha et al. (2016) synthesized a series of derivatives that showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Antimicrobial Properties
These derivatives have also been studied for their antimicrobial properties. Abdel-Wahab et al. (2017) synthesized novel compounds that exhibited good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017). Similarly, Shaikh et al. (2014) found that some of the synthesized compounds showed significant antimicrobial activity (Shaikh et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrazol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c23-26(24,16-4-2-14(3-5-16)21-8-1-7-17-21)18-10-13-11-22(20-19-13)15-6-9-25-12-15/h1-9,11-12,18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWHZCNKZYHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

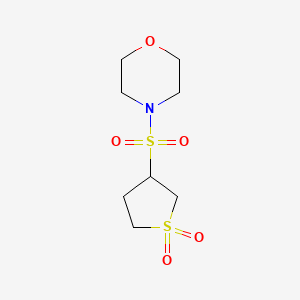
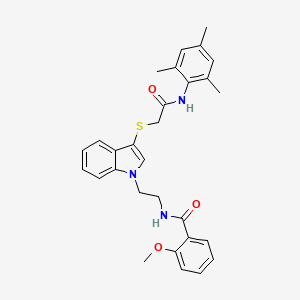

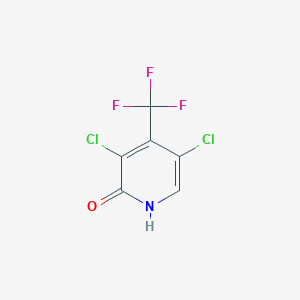

![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)

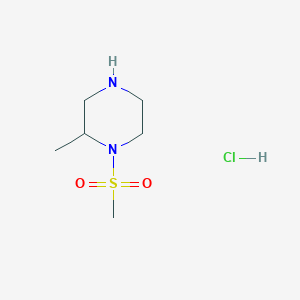

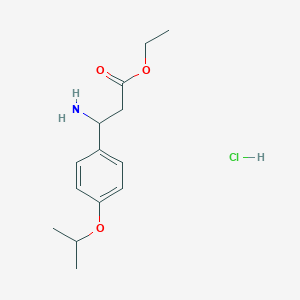
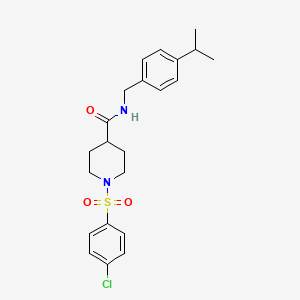
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)
